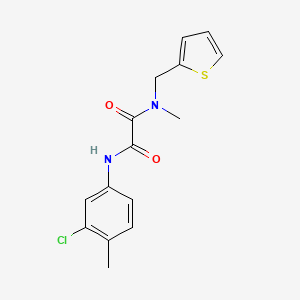![molecular formula C17H21N3O3 B7054352 [4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B7054352.png)
[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The final step involves the formation of the oxazole ring via cyclization reactions under controlled conditions, such as heating with specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand molecular interactions and binding affinities.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- [4-[(2-Hydroxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone
- [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone
Uniqueness
Compared to similar compounds, [4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-16(18-12-23-13)17(21)20-9-7-19(8-10-20)11-14-5-3-4-6-15(14)22-2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRJTYJYSJFZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
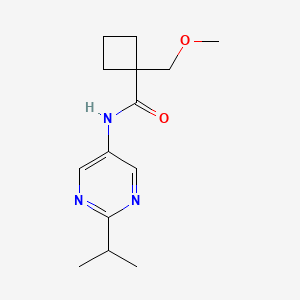
![2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7054271.png)
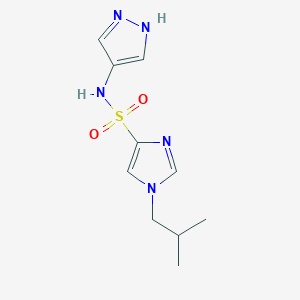
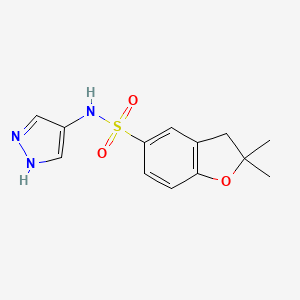
![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-2-(2-ethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7054286.png)
![4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7054300.png)
![5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7054308.png)
![1,3-dimethyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7054312.png)
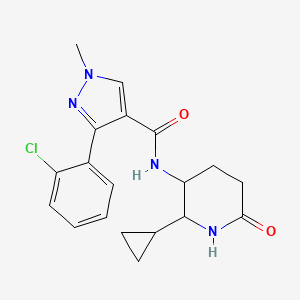
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide](/img/structure/B7054338.png)
![3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7054360.png)
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B7054366.png)
![N-[4-(furan-2-yl)-4-hydroxybutan-2-yl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7054377.png)
